N-(2,1,3-Benzoxadiazol-5-ylmethyl)but-2-ynamide
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Overview
Description
N-(2,1,3-Benzoxadiazol-5-ylmethyl)but-2-ynamide is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzoxadiazole moiety, which is known for its fluorescence properties, and an ynamide group, which is a versatile functional group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-Benzoxadiazol-5-ylmethyl)but-2-ynamide typically involves the reaction of a benzoxadiazole derivative with an appropriate ynamide precursor. One common method involves the use of a Lewis acid catalyst to facilitate the annulation of bicyclobutanes with ynamides . This reaction proceeds under mild conditions and results in the formation of the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-Benzoxadiazol-5-ylmethyl)but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ynamide group to an amine.
Substitution: The benzoxadiazole moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of benzoxadiazole derivatives.
Scientific Research Applications
N-(2,1,3-Benzoxadiazol-5-ylmethyl)but-2-ynamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as optoelectronic devices and sensors
Mechanism of Action
The mechanism of action of N-(2,1,3-Benzoxadiazol-5-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can interact with biological molecules through fluorescence, making it useful in imaging applications. The ynamide group can participate in various chemical reactions, allowing the compound to modify biological targets and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole Derivatives: These compounds share the benzoxadiazole core and exhibit similar fluorescence properties.
Ynamides: Compounds containing the ynamide functional group, which are known for their versatility in organic synthesis.
Uniqueness
N-(2,1,3-Benzoxadiazol-5-ylmethyl)but-2-ynamide is unique due to the combination of the benzoxadiazole and ynamide moieties, which endows it with both fluorescence properties and versatile reactivity. This dual functionality makes it a valuable compound in various research fields .
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-2-3-11(15)12-7-8-4-5-9-10(6-8)14-16-13-9/h4-6H,7H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVLPUIJPBUXSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC2=NON=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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